8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole
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Overview
Description
8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrimidoindoles. These compounds are characterized by their fused ring structures, which include both pyrimidine and indole moieties. The presence of bromine, methoxyphenyl, and sulfanyl groups further enhances the compound’s chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole typically involves multi-step organic reactionsThe bromine atom is usually introduced via bromination reactions, while the methoxyphenyl and sulfanyl groups are added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted derivatives .
Scientific Research Applications
8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anticancer or antimicrobial properties, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
8-bromo-4-[(2-fluorobenzyl)sulfanyl]-5H-pyrimido[5,4-b]indole: Similar structure with a fluorobenzyl group instead of a methoxyphenyl group.
8-bromo-3-{(E)-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]amino}-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione: Contains additional functional groups, such as morpholinylmethyl and benzylidene.
Uniqueness
The uniqueness of 8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole lies in its specific combination of functional groups and fused ring structure. This unique arrangement allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H14BrN3OS |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
8-bromo-4-[(4-methoxyphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C18H14BrN3OS/c1-23-13-5-2-11(3-6-13)9-24-18-17-16(20-10-21-18)14-8-12(19)4-7-15(14)22-17/h2-8,10,22H,9H2,1H3 |
InChI Key |
HMTVSNDCXWKYJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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